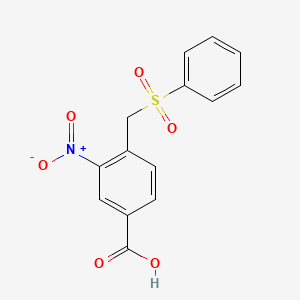
Urea, (1-naphthylacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (1-naphthylacetyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a naphthyl group attached to the acetyl moiety of the urea structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, (1-naphthylacetyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of urea derivatives, including urea, (1-naphthylacetyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are typically carried out in the presence of phosgene, which, despite its environmental and safety concerns, remains a widely used method due to its efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Urea, (1-naphthylacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of urea, (1-naphthylacetyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of urea, (1-naphthylacetyl)- include various substituted ureas, oxidized derivatives, and reduced compounds. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Urea, (1-naphthylacetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of controlled-release fertilizers and other agrochemical products.
Mecanismo De Acción
The mechanism of action of urea, (1-naphthylacetyl)- involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to urea, (1-naphthylacetyl)- include other N-substituted ureas and naphthyl derivatives. Examples include:
Naphthylacetyl spermine: A synthetic analogue of Joro spider toxin, used as a calcium-permeable AMPA receptor antagonist.
Uniqueness
Its naphthyl group provides additional stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
102613-45-6 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
N-carbamoyl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(17)15-12(16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,14,15,16,17) |
Clave InChI |
KATFHABDBYCVHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


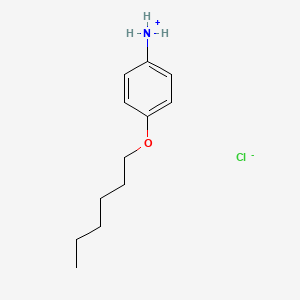
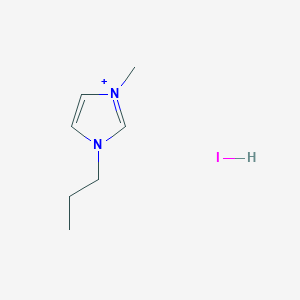

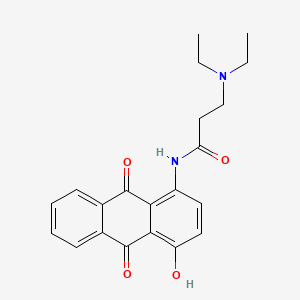


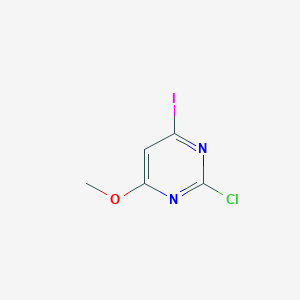
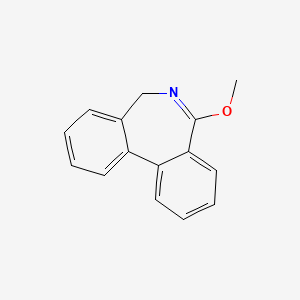

![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)



